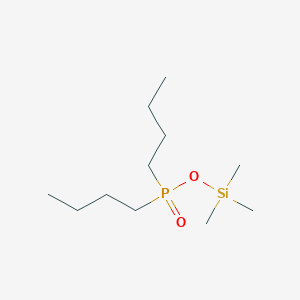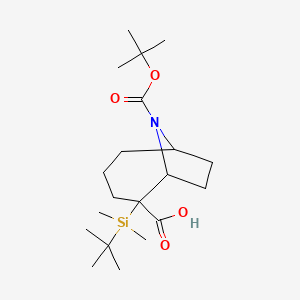
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of a hydroxyphenyl group, an ethylthio group, and a phenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Another approach involves the use of Grignard reagents. For instance, the reaction of 2-hydroxyphenylmagnesium bromide with 2-ethylthio-3-phenylpropanone can yield the desired compound. This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and ethylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and ethylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyphenyl)ethanone:
2-(2-Hydroxyphenyl)acetic acid: This compound has a similar hydroxyphenyl group but differs in the acetic acid moiety.
Uniqueness
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is unique due to the presence of both the ethylthio and phenyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
| 113093-83-7 | |
Formule moléculaire |
C17H18O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-ethylsulfanyl-1-(2-hydroxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O2S/c1-2-20-16(12-13-8-4-3-5-9-13)17(19)14-10-6-7-11-15(14)18/h3-11,16,18H,2,12H2,1H3 |
Clé InChI |
BHYPGTXXVAOIMT-UHFFFAOYSA-N |
SMILES canonique |
CCSC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)

![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)

